The Definitive Physicochemical Guide to 4'-Aminobutyrophenone
The Definitive Physicochemical Guide to 4'-Aminobutyrophenone
A Technical Resource for Scientific and Drug Development Professionals
As a Senior Application Scientist, it is my privilege to present this in-depth technical guide on the physicochemical properties of 4'-Aminobutyrophenone. This document is crafted to provide not just a compilation of data, but a holistic understanding of the molecule's characteristics, the scientific principles behind them, and their practical implications in research and development. Our focus is on causality and robust methodology, ensuring that the information presented is both actionable and scientifically sound.
Molecular Identity and Structural Framework
4'-Aminobutyrophenone, a butyrophenone derivative with a primary amine at the para-position of the phenyl ring, is a compound of growing interest in medicinal chemistry. Its structural attributes are the primary determinants of its chemical behavior and pharmacological potential.
Table 1: Fundamental Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-(4-aminophenyl)butan-1-one | [1] |
| CAS Number | 1688-71-7 | [1] |
| Molecular Formula | C10H13NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Canonical SMILES | CCCC(=O)C1=CC=C(C=C1)N | [1] |
| InChI | InChI=1S/C10H13NO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3,11H2,1H3 | [1] |
The unambiguous identification of 4'-Aminobutyrophenone through these standardized descriptors is the cornerstone of reproducible scientific inquiry. The molecular weight, in particular, is a critical parameter for accurate molar concentration calculations in experimental setups.
Physicochemical Characteristics: A Detailed Analysis
A thorough understanding of the physicochemical properties of a molecule is indispensable for predicting its pharmacokinetic profile and for the rational design of drug delivery systems.
Table 2: Key Physicochemical Properties (Calculated)
| Property | Value (Cheméo) | Value (Guidechem) | Implications in Drug Development |
| Melting Point | 101.44 °C (374.59 K)[2] | 94 °C[3] | The crystalline nature and purity of the compound are reflected in its melting point. A relatively high melting point suggests strong intermolecular forces, which can influence solubility and dissolution rates. |
| Boiling Point | 313.11 °C (586.26 K)[2] | 318 °C[3] | The boiling point is an indicator of the compound's volatility and the strength of intermolecular attractions in the liquid state. |
| LogP (Octanol/Water Partition Coefficient) | 2.252[2] | 2.83280[3] | This value indicates a moderate lipophilicity, suggesting a good potential for oral absorption and cell membrane permeability. |
| Water Solubility | log10WS = -2.60[2] | - | The low aqueous solubility necessitates careful consideration in formulation development to ensure adequate bioavailability. |
Note: The values presented in Table 2 are computationally predicted and should be confirmed by experimental data.
Ionization and pH-Dependent Behavior (pKa)
Protocol for Experimental pKa Determination: Potentiometric Titration
A robust method for determining the pKa of 4'-Aminobutyrophenone involves potentiometric titration. This self-validating technique provides a direct measure of the compound's ionization constants.
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Solution Preparation: Accurately weigh and dissolve a sample of 4'-Aminobutyrophenone in a suitable co-solvent system (e.g., methanol/water) to ensure complete solubility.
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Titration with Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), monitoring the pH with a calibrated electrode after each addition of titrant.
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Titration with Base: In a separate experiment, titrate a fresh solution of the compound with a standardized strong base (e.g., 0.1 M NaOH), again recording the pH at regular intervals.
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Data Analysis: Plot the pH versus the volume of titrant for both titrations. The pKa values are determined from the pH at the half-equivalence points of the resulting titration curves.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Profile
The spectroscopic fingerprint of 4'-Aminobutyrophenone is essential for its structural confirmation and for quality control purposes.
Table 3: Spectroscopic Data Summary
| Technique | Key Features and Interpretation | Source |
| ¹H NMR | The spectrum is expected to show signals for the aromatic protons (a pair of doublets in the aromatic region), and aliphatic protons of the butyl chain, with characteristic chemical shifts and coupling patterns. | [1] |
| ¹³C NMR | The spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), and the aliphatic carbons of the butyl chain. | [1] |
| IR Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands), the C=O stretching of the ketone, and the C=C and C-H stretching of the aromatic ring. | [1][5] |
| Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern that can be used for its identification. | [1][5] |
Stability and Reactivity
The chemical stability of 4'-Aminobutyrophenone is a critical consideration for its storage, handling, and formulation. The primary aromatic amine functionality is susceptible to oxidation, which can be accelerated by exposure to light, air, and certain metal ions. The ketone group can participate in various reactions, such as reduction and condensation. Therefore, it is recommended to store the compound in a cool, dark place under an inert atmosphere to prevent degradation.
Protocol for a Preliminary Stability Study
A forced degradation study is a valuable tool for identifying potential degradation pathways and developing stability-indicating analytical methods.
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Sample Preparation: Prepare solutions of 4'-Aminobutyrophenone in a suitable solvent.
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Stress Conditions: Expose the solutions to a range of stress conditions, including:
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Acidic: 0.1 M HCl at elevated temperature.
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Basic: 0.1 M NaOH at elevated temperature.
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Oxidative: 3% H₂O₂ at room temperature.
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Thermal: Elevated temperature in the solid state and in solution.
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Photolytic: Exposure to UV light.
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Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Caption: Workflow for a forced degradation stability study.
Analytical Methodologies
The development of robust analytical methods is crucial for the quantification of 4'-Aminobutyrophenone in various matrices, including bulk material, pharmaceutical formulations, and biological samples. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose.
Proposed HPLC Method for Quantification
While a specific validated HPLC method for 4'-Aminobutyrophenone was not found in the searched literature, a general reverse-phase HPLC method can be proposed based on the analysis of similar aromatic amines and ketones.
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Column: A C18 stationary phase is a suitable starting point.
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to ensure protonation of the amine) and an organic modifier (e.g., acetonitrile or methanol).
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Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.
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Validation: The method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, specificity, and robustness.
Conclusion
This technical guide provides a comprehensive overview of the physicochemical properties of 4'-Aminobutyrophenone, grounded in available data and established scientific principles. While there is a need for further experimental validation of some of the presented data, this document serves as a valuable resource for researchers and drug development professionals. A thorough understanding of the molecular identity, physicochemical characteristics, stability, and analytical methodologies is paramount for the successful advancement of 4'-Aminobutyrophenone in any scientific or pharmaceutical endeavor.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15527, 1-Butanone, 1-(4-aminophenyl)-. Retrieved from [Link]
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National Institute of Standards and Technology (n.d.). 1-Butanone, 1-(4-aminophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7468, p-Aminoacetophenone. Retrieved from [Link]
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Chemistry LibreTexts (2022, January 22). Reaction with Primary Amines to form Imines. Retrieved from [Link]
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Cheméo (n.d.). 1-Butanone, 1-(4-aminophenyl)-. Retrieved from [Link]
Sources
- 1. 1-Butanone, 1-(4-aminophenyl)- | C10H13NO | CID 15527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Butanone, 1-(4-aminophenyl)- (CAS 1688-71-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. guidechem.com [guidechem.com]
- 4. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]
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